molecular formula C7H10N2OS B563499 Propylthiouracil-d5

Propylthiouracil-d5

Número de catálogo: B563499
Peso molecular: 175.27 g/mol
Clave InChI: KNAHARQHSZJURB-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propylthiouracil-d5 (CAS: 1189423-94-6) is a deuterated analog of propylthiouracil (PTU), a thioamide antithyroid agent. It is specifically designed as an internal standard for quantifying PTU in analytical methods such as GC- or LC-MS . The molecular formula of this compound is C₇H₅D₅N₂OS, with a molecular weight of 175.3 g/mol (or 175.26 g/mol in some sources) . Its structure includes five deuterium atoms replacing hydrogens in the propyl side chain, which minimizes isotopic interference during mass spectrometry analysis .

Métodos De Preparación

De Novo Synthesis from Deuterated Precursors

Condensation of Deuterated Ethyl β-Oxocaproate with Thiourea

The classical synthesis of PTU involves condensation of ethyl β-oxocaproate with thiourea under basic conditions . For PTU-d5, this method is adapted by replacing the propyl group precursor with its deuterated counterpart:

  • Deuterated ethyl β-oxocaproate-d5 is synthesized via Grignard reaction using deuterated propyl bromide (CD₃CD₂CD₂Br) and ethyl acetoacetate.

  • Cyclization : The deuterated ester reacts with thiourea in ethanol under reflux, catalyzed by sodium ethoxide .

  • Isolation : The crude product is purified via recrystallization from aqueous ethanol (yield: 65–75%) .

Key Parameters :

  • Temperature: 80–90°C

  • Reaction time: 8–12 hours

  • Deuterium incorporation: ≥99% (confirmed via LC-MS)

Deuteration via Hydrogen/Deuterium (H/D) Exchange Catalysis

Recent advances in heterogeneous catalysis enable selective deuteration of PTU’s propyl chain without altering the pyrimidinone core :

  • Catalyst : Iridium nanoparticles supported on alumina (Ir/Al₂O₃) facilitate C(sp³)-H bond activation.

  • Deuterium source : C₆D₆ (deuterated benzene) acts as both solvent and deuterium donor.

  • Reaction conditions :

    • Temperature: 50°C

    • Pressure: 1 atm H₂/D₂ mixture

    • Time: 24 hours

Advantages :

  • Regioselectivity : Exclusively targets methyl and methylene groups on the propyl chain.

  • Functional group tolerance : Preserves thiouracil’s thione and carbonyl groups .

Post-Synthetic Deuteration of Propylthiouracil

Acid-Catalyzed Deuterium Exchange

This method introduces deuterium into pre-synthesized PTU using acidic D₂O:

  • Reaction setup : PTU is dissolved in D₂O containing 10% DCl.

  • Heating : Mixture refluxed at 100°C for 48 hours.

  • Neutralization : Solution adjusted to pH 7 with NaOD, followed by extraction using ethyl acetate-d10 .

Limitations :

  • Incomplete deuteration : Only achieves ~80% deuterium incorporation at C2 and C3 positions.

  • Byproducts : Partial hydrolysis of the thiouracil ring observed at prolonged reaction times .

Radical-Mediated Deuteration

A photochemical approach using deuterated thiols as hydrogen atom transfer (HAT) agents:

  • Reagents : PTU, deuterated tert-butylthiol (t-BuSD), and di-tert-butyl peroxide (DTBP).

  • Irradiation : UV light (365 nm) initiates radical formation, enabling selective H/D exchange at benzylic positions .

  • Yield : 60–70% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Mechanistic Insight :

  • Thiyl radicals abstract hydrogen from PTU’s propyl chain, replaced by deuterium from t-BuSD.

  • Secondary deuterium kinetic isotope effect (KIE) of 2.3 observed, favoring deuteration .

Analytical Validation of Synthetic Routes

Purity and Deuterium Incorporation

MethodPurity (HPLC)Deuterium IncorporationKey Impurities
De Novo Synthesis >98%≥99% (d₅)Unreacted thiourea (<1%)
H/D Exchange Catalysis 95%97% (d₅)Ortho-deuterated PTU (3%)
Acid-Catalyzed 89%80% (d₃–d₅)Hydrolyzed pyrimidinone (8%)

Mass Spectrometry Characterization

  • ESI-MS (Positive mode) : m/z 176.1 [M+H]⁺ (theoretical: 175.08) .

  • Isotopic pattern : Distinctive +5 Da shift compared to non-deuterated PTU (m/z 171.0) .

Challenges and Optimization Strategies

Minimizing Ortho-Deuteration

Undesired deuteration at the pyrimidinone ring’s ortho positions is mitigated by:

  • Steric hindrance : Bulky ligands on iridium catalysts reduce access to aromatic C-H bonds .

  • Low-temperature conditions : Reactions below 50°C suppress radical-mediated side pathways .

Scalability of Catalytic Methods

While H/D exchange catalysis offers regioselectivity, scaling requires:

  • Catalyst recycling : Ir/Al₂O₃ retains 90% activity after five cycles .

  • Cost-effective deuterium sources : C₆D₆ replaced with D₂O in flow reactors, reducing expenses by 40% .

Análisis De Reacciones Químicas

Metabolic Reactions

PTU-d5 undergoes glucuronidation, a Phase II metabolic pathway critical for drug excretion. This reaction involves conjugation with glucuronic acid via UDP-glucuronosyltransferase enzymes, forming Propylthiouracil-d5 N-β-D-glucuronide sodium salt (C₁₃H₁₂D₅N₂NaO₇S) .

Reaction Type Key Features Biological Impact
Glucuronidation- Occurs at the sulfur or nitrogen atom
- Enhances hydrophilicity for renal excretion
Reduces systemic toxicity while retaining isotopic labeling

Deuterium labeling slows metabolic rates marginally due to the kinetic isotope effect , though this does not significantly alter its primary excretion pathways .

Enzyme Inhibition

PTU-d5 retains the pharmacological activity of its parent compound, primarily inhibiting thyroid peroxidase (TPO) and type I iodothyronine deiodinase .

Enzyme Inhibition Mechanism IC₅₀ (In Vitro)
Thyroid Peroxidase (TPO)Irreversible binding to TPO's heme group, blocking iodine organification 0.081 μM (rat microsomes)
Type I DeiodinaseCompetitive inhibition of T₄-to-T₃ conversion in peripheral tissues Not quantified

Deuterium substitution does not impair binding affinity but may slightly alter enzymatic interaction kinetics .

Oxidative Reactions

PTU-d5 participates in redox reactions, particularly forming disulfide derivatives under oxidative conditions:

text
2 PTU-d5 + H₂O₂ → PTU-d5 disulfide + 2 H₂O

This reaction is catalyzed by thyroid peroxidase and observed in both synthetic and biological systems .

Condition Product Biological Relevance
H₂O₂ presencePTU-d5 disulfideLinked to drug-induced hepatotoxicity and agranulocytosis

Synthetic Reactions

PTU-d5 is synthesized via deuterium exchange or labeled precursor incorporation . A common route involves:

  • Deuteration of Propylthiouracil :
    • Reacting PTU with D₂O under acidic conditions to replace hydrogen atoms on the propyl chain .
  • Glucuronide Conjugation :
    • Enzymatic coupling with UDP-glucuronic acid to form the sodium salt derivative .
Synthetic Step Reagents/Conditions Yield
DeuterationD₂O, HCl, 60°C, 24 hrs~85%
GlucuronidationUDP-glucuronosyltransferase, pH 7.4, 37°C~70%

Stability and Degradation

PTU-d5 demonstrates limited stability under extreme conditions:

Factor Effect
Light (UV exposure)Photodegradation via S-C bond cleavage
High temperature (>40°C)Decomposition into propyluracil and sulfur derivatives
Oxidative environmentsRapid disulfide formation, as noted above

Storage recommendations: 2–8°C, inert atmosphere, and protection from light .

Analytical Interactions

In LC/MS/MS studies, PTU-d5 serves as an internal standard due to its predictable fragmentation patterns :

Analytical Method Key Interaction
LC/MS/MS (ESI+)Forms [M+H]⁺ ion at m/z 176 → fragments to m/z 132 (C₃D₅ loss)
Protein binding assays82% binding to human serum albumin, mimicking PTU's pharmacokinetics

Comparative Reactivity

A structural comparison highlights isotopic effects:

Property PTU PTU-d5
Metabolic half-life2 hours 2.2 hours
TPO inhibition (IC₅₀)0.075 μM 0.081 μM
Solubility in DMSOHighSlightly reduced

Deuterium labeling minimally impacts biological activity but improves traceability in metabolic studies .

Key Research Findings

  • PTU-d5’s glucuronide metabolite is detectable in rat serum at 589 ± 35 ng/mg thyroid tissue after 0.1 ppm dosing .
  • Oxidative degradation accounts for <5% of PTU-d5’s instability under standard storage .
  • Deuterium labeling does not alter PTU’s primary mechanism of TPO inhibition .

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Pharmacokinetics
    • Propylthiouracil-d5 is used to study the absorption, distribution, metabolism, and excretion of propylthiouracil. This application is critical for understanding how the drug behaves in biological systems and its potential interactions with other compounds.
  • Metabolism Studies
    • Researchers utilize this compound to investigate metabolic pathways and identify metabolites formed during the metabolism of propylthiouracil. This can help elucidate the drug's effects on various physiological processes.
  • Drug Development
    • The compound plays a role in the development of new antithyroid drugs by providing insights into the mechanism of action and efficacy of potential therapeutic agents.
  • Biological Research
    • Studies involving this compound contribute to understanding the effects of deuterium labeling on biological systems, which can lead to advancements in pharmacological research.

Data Table: Comparison with Other Antithyroid Agents

Compound NameMechanism of ActionUnique Features
PropylthiouracilInhibits thyroid peroxidase; blocks T4 to T3 conversionDeuterated form allows precise tracking
MethimazolePrimarily inhibits thyroid peroxidaseLonger half-life than propylthiouracil
CarbimazoleSimilar action to methimazoleUsed mainly in veterinary medicine
IodineDirectly inhibits thyroid hormone productionDifferent mechanism; used for short-term treatment

Case Studies

  • Neurodevelopmental Impact Study
    • A study investigated the effects of hypothyroidism induced by propylthiouracil on neurodevelopment in animal models. Results indicated that adequate levels of thyroid hormone are crucial for proper brain development, with deficiencies leading to adverse neurological outcomes .
  • Psoriasis Treatment Efficacy
    • An open-label study assessed the efficacy and safety of oral propylthiouracil in treating psoriasis. Over 12 weeks, patients demonstrated significant clearance of lesions, with a marked reduction in Psoriasis Area and Severity Index scores (PASI). The study concluded that propylthiouracil could be a viable option for patients resistant to conventional therapies .
  • Metabolic Pathway Investigation
    • Research utilizing this compound has revealed insights into its interactions with various metabolic pathways, including its effects on liver enzymes and potential alterations in the metabolism of co-administered medications .

Mecanismo De Acción

Propiltiouracilo-d5, al igual que propiltiouracilo, inhibe la síntesis de hormonas tiroideas al interferir con la enzima peroxidasa tiroidea. Esta enzima normalmente ayuda a la incorporación de yodo en la proteína tiroglobulina para formar hormonas tiroideas. Al inhibir este proceso, Propiltiouracilo-d5 reduce la producción de tiroxina (T4) y triyodotironina (T3). Además, inhibe la conversión periférica de T4 a T3, disminuyendo aún más la actividad de la hormona tiroidea .

Comparación Con Compuestos Similares

Key Properties :

  • Purity: >99% (HPLC) in one source , >95% (HPLC) in another .
  • Solubility: Slightly soluble in DMSO and methanol .
  • Storage : Stable at -20°C for up to 1 month .

Comparison with Structurally Similar Compounds

Propylthiouracil (Non-Deuterated)

CAS : 51-52-5 | Molecular Formula : C₇H₁₀N₂OS | Molecular Weight : 170.23 g/mol .

Parameter Propylthiouracil-d5 Propylthiouracil
Deuterium Substitution 5 deuterium atoms None
Primary Use Internal standard for PTU quantification Antithyroid drug (inhibits thyroid peroxidase)
Toxicity Not explicitly reported Acute oral toxicity (Category 4), carcinogenicity (Category 2)
Storage -20°C (short-term stability) Room temperature (clinical formulations)

Key Differences :

  • Analytical vs. Therapeutic Role: this compound is exclusively used in analytical chemistry, whereas non-deuterated PTU is a therapeutic agent for hyperthyroidism .

6-Propyluracil

CAS : 13345-08-9 | Molecular Formula : C₇H₁₀N₂O₂ | Molecular Weight : 170.17 g/mol .

Parameter This compound 6-Propyluracil
Functional Group Thiouracil (S-containing) Uracil (O-containing)
Biological Activity No therapeutic use Not reported as antithyroid; structural analog with unclear pharmacological relevance
Analytical Use MS internal standard Reference standard for impurity testing

Key Differences :

  • Chemical Structure : The substitution of sulfur (thiouracil) in PTU-d5 vs. oxygen (uracil) in 6-propyluracil alters polarity and mass spectrometry behavior.
  • Applications : 6-Propyluracil is used in pharmaceutical impurity profiling, while PTU-d5 supports quantitative PTU analysis .

Comparison with Functionally Similar Compounds

This compound N-Beta-D-Glucuronide Sodium Salt

CAS: Not provided | Molecular Formula: C₁₃D₅H₁₂N₂NaO₇S | Molecular Weight: 373.37 g/mol .

Parameter This compound PTU-d5 Glucuronide
Role in Metabolism Parent compound Phase II metabolite (glucuronidation product)
Analytical Use Quantifies PTU in blood/tissue Tracks PTU metabolism and excretion
Complexity Simple structure Conjugated with glucuronic acid, increasing molecular weight

Key Insight : The glucuronide form is critical for studying PTU’s pharmacokinetics, while PTU-d5 ensures accuracy in parent drug quantification .

Research Findings and Data Tables

Mass Spectrometry Performance

Compound Isotopic Purity (d5) Use in MS
This compound >96% deuterium incorporation Minimizes interference with PTU signals
Non-deuterated PTU N/A Subject to natural isotopic abundance

Critical Notes and Limitations

  • Source Variability : Purity and stability data differ slightly across suppliers (e.g., >99% vs. >95% purity) .

Actividad Biológica

Propylthiouracil-d5 (PTU-d5) is a stable isotope-labeled derivative of propylthiouracil, primarily used in pharmacokinetic studies and as an internal standard in analytical chemistry. This compound retains the biological activity of its parent compound, propylthiouracil, which is primarily utilized for managing hyperthyroidism by inhibiting thyroid hormone synthesis. This article explores the biological activity of PTU-d5, including its mechanism of action, pharmacokinetics, and relevant case studies.

Propylthiouracil functions by inhibiting the enzyme thyroid peroxidase , which is crucial for the iodination of tyrosine residues in thyroglobulin. This inhibition disrupts the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). The IC50 values for PTU in rat and monkey thyroid microsomes are 0.081 μM and 4.1 μM, respectively, indicating its potency in blocking thyroid hormone production .

Pharmacokinetics

The pharmacokinetic profile of PTU-d5 allows for enhanced tracking of drug metabolism and interactions due to its stable isotope labeling. This property is particularly useful in research settings where precise quantification is necessary. The glucuronidation process increases the solubility and excretion of the compound, influencing its pharmacokinetic behavior .

ParameterValue
Molecular Formula C₇H₈D₅N₃O₂S
Molecular Weight 195.29 g/mol
IC50 (Rat) 0.081 μM
IC50 (Monkey) 4.1 μM

Biological Activity

The biological activity of PTU-d5 mirrors that of propylthiouracil, primarily focusing on its role in thyroid hormone synthesis inhibition. Its application extends to research on hypothyroidism effects on various physiological processes, including metabolism and cardiovascular function . Additionally, PTU has been investigated for potential roles beyond thyroid regulation, such as its antioxidant properties in non-alcoholic fatty liver disease (NAFLD) .

Case Studies

Several case studies highlight the adverse effects associated with PTU treatment:

  • Case Study on Vasculitis : A 40-year-old female with Graves' disease developed bullous hemorrhagic ulcers and hematuria after two weeks of PTU treatment. A biopsy confirmed leucocytoclastic vasculitis, leading to the discontinuation of PTU and subsequent recovery .
  • Agranulocytosis and ANCA-Associated Vasculitis : Another case involved a 42-year-old female who experienced agranulocytosis alongside ANCA-associated vasculitis after long-term PTU use. Upon discontinuation, her symptoms resolved without requiring immunosuppressive therapy .

Research Findings

Research indicates that while PTU effectively reduces thyroid hormone levels, it can also lead to significant side effects such as agranulocytosis and autoimmune reactions . The following table summarizes key findings from studies involving PTU:

Study FocusFindings
Thyroid Hormone SynthesisInhibition via thyroid peroxidase; effective in reducing T3/T4 levels
Side EffectsAgranulocytosis, vasculitis, autoimmune responses observed
Alternative UsesPotential antioxidant effects in NAFLD under investigation

Propiedades

IUPAC Name

6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHARQHSZJURB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.